Chemical Identification
The compound 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is characterized by the International Union of Pure and Applied Chemistry name and has a Chemical Abstracts Service number of 860785-14-4. Its molecular formula is with a molecular weight of approximately 232.25 g/mol .
Classification
This compound belongs to the class of heterocyclic compounds, specifically those that include both imidazole and quinoline structures. It is also classified as a fluorinated compound due to the presence of a fluorine atom in its structure. Heterocycles are known for their diverse biological activities, making this compound of interest in medicinal chemistry .
Synthesis Methods
The synthesis of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with an appropriate quinoline derivative under acidic conditions. The reaction may also involve the use of catalysts such as palladium on carbon for cross-coupling reactions, facilitating the formation of the imidazole ring .
Technical Details
The reaction conditions often require precise temperature control and the use of solvents like dimethylformamide or acetonitrile to achieve optimal yields. Monitoring the reaction progress can be done using techniques such as thin-layer chromatography or high-performance liquid chromatography .
Structural Characteristics
The molecular structure of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline can be represented using various notations:
CC(=O)c1cn(Cc2ccc(F)cc2)c(C)n1
DFAWHFIZXSIPFQ-UHFFFAOYSA-N
The compound consists of a quinoline moiety linked to an imidazole ring, which is further substituted with a 4-fluorobenzyl group . The presence of these rings contributes to its potential biological activities.
Data Representation
The compound's boiling point is predicted to be around 378.1 °C, with a density of approximately 1.16 g/cm³. The pKa value is estimated at 3.79, indicating its acidic nature in solution .
Reactivity and Reactions
The compound can engage in various chemical reactions typical for heterocycles, including electrophilic substitutions, nucleophilic attacks, and oxidation-reduction processes. For instance, the fluorine atom can influence reactivity patterns, making it susceptible to nucleophilic substitution reactions .
Technical Details
In laboratory settings, reactions involving this compound may require protective measures due to its potential toxicity and irritant properties. Standard safety precautions should be adhered to when handling the material .
Physical Properties
Chemical Properties
These properties are crucial for understanding how the compound behaves under various experimental conditions.
Scientific Uses
2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline has potential applications in medicinal chemistry, particularly in drug development targeting diseases where imidazole or quinoline derivatives have shown efficacy. Its unique structure may allow for further exploration in pharmacology, potentially leading to novel therapeutic agents against infections or cancer .
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: